ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate
Description
Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at the 6-position with a 1H-imidazol-1-yl group and at the 3-position with an ethyl carboxylate ester. The pyridazine ring (a six-membered aromatic diazine with two adjacent nitrogen atoms) distinguishes it from pyridine derivatives, which contain a single nitrogen atom. The imidazole moiety introduces hydrogen-bonding capabilities via its two nitrogen atoms, while the ester group enhances polarity and influences solubility and reactivity.
- Molecular Formula: C₁₀H₁₁N₃O₂ (assuming pyridazine correction; lists a pyridine analog with C₉H₁₅N₃O₂ and molecular weight 209.27 g/mol).
- Functional Groups: Ethyl carboxylate (ester), pyridazine, and imidazole.
- Applications: Likely used as a building block in medicinal chemistry due to its heteroaromatic motifs, which are prevalent in drug discovery.
Properties
IUPAC Name |
ethyl 6-imidazol-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(13-12-8)14-6-5-11-7-14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDOXQWPBMSTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing imidazole moieties, like ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate, exhibit significant antimicrobial activities. Studies have shown that such compounds can be effective against various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the imidazole ring enhances the pharmacological profile of these compounds, contributing to their efficacy as antimicrobial agents.
Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Cancer Research
In cancer research, derivatives of pyridazine and imidazole have been explored for their ability to inhibit tumor growth. This compound may play a role in developing targeted therapies due to its structural characteristics that allow interaction with specific biological targets involved in cancer progression .
Materials Science
Organic Electronics
The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's stability and conductivity are critical factors that enhance its applicability in these technologies .
Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its unique chemical structure allows it to act as a functional additive, enhancing the performance of various polymers used in coatings, adhesives, and composites .
Agricultural Applications
Pesticide Development
The imidazole structure is known for its biological activity against pests and pathogens. This compound has potential use in developing novel pesticides or fungicides. Its efficacy against specific agricultural pests can be explored further, providing an eco-friendly alternative to conventional chemical pesticides .
Case Studies
Mechanism of Action
The mechanism by which ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Pyridazine vs. Pyridine Analogs
The substitution of pyridazine (two adjacent nitrogen atoms) for pyridine (one nitrogen) alters electronic properties and hydrogen-bonding capacity. Pyridazine’s electron-deficient nature enhances reactivity toward nucleophilic substitution compared to pyridine. For example:
Imidazole vs. Pyrazole Derivatives
Replacing imidazole with pyrazole (a five-membered ring with two adjacent nitrogen atoms) modifies hydrogen-bonding and steric effects. For instance, 4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10) features a pyrazole core with an imidazole-methyl substituent:
Urea and Sulfonamide Derivatives
Urea derivatives like 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) lack aromatic heterocycles but share hydrogen-bonding motifs:
Research Findings and Structural Insights
Hydrogen Bonding and Crystal Packing
The imidazole and pyridazine moieties enable diverse hydrogen-bonding networks, as observed in crystallographic studies. For example:
- Imidazole N-H groups can donate hydrogen bonds to ester carbonyls or pyridazine N atoms.
- Pyridazine’s electron-deficient core may engage in π-π stacking with aromatic systems, unlike pyridine analogs.
Biological Activity
Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article synthesizes various studies and findings related to the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of both imidazole and pyridazine rings. Its structure can be represented as follows:
Where:
- C1 : Ethyl group
- C2 : Imidazole ring
- C3 : Pyridazine ring
- C4 : Carboxylate group
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Notably, it has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Helicobacter pylori.
- Antituberculosis Activity :
- Antibacterial Activity :
Antiproliferative Activity
The compound's antiproliferative effects have also been documented in various cancer cell lines:
- Cell Line Studies :
The biological activity of this compound is believed to be mediated through several mechanisms:
- GABA Receptor Modulation :
Table: Summary of Biological Activities
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Reaction
- Reaction Overview: The key step involves the displacement of a halogen (commonly chlorine) at the 6-position of the pyridazine ring by the nucleophilic nitrogen of imidazole.
- Conditions: The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
- Base Catalysis: A mild base (e.g., potassium carbonate or sodium hydride) is used to deprotonate the imidazole, increasing its nucleophilicity.
- Temperature: Heating to moderate temperatures (60–120 °C) is often necessary to drive the substitution to completion.
- Reaction Time: Varies from several hours to overnight depending on scale and reactivity.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Chloropyridazine-3-carboxylate ethyl ester + Imidazole + K2CO3 in DMF, 90 °C, 12 h | Substitution of chlorine by imidazole at 6-position | 70–85 | Requires inert atmosphere to prevent side reactions |
| 2 | Purification by recrystallization or column chromatography | Pure ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate | - | Confirmed by NMR and HPLC |
Research Findings and Data
- Yield and Purity: Literature reports yields typically in the range of 70–85%, with purity >95% after purification.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms substitution at the 6-position and integrity of the ester group.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Solvent | DMF, DMSO | Enhances nucleophilicity of imidazole |
| Base | K2CO3, NaH | Deprotonates imidazole for nucleophilic attack |
| Temperature | 60–120 °C | Higher temp increases reaction rate |
| Reaction Time | 6–24 hours | Longer time improves conversion |
| Purification | Recrystallization, chromatography | Removes unreacted starting materials and byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
